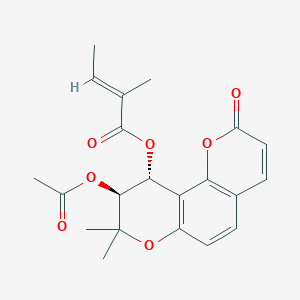

Peucedanocoumarin III

Vue d'ensemble

Description

Peucedanocoumarin III is a naturally occurring coumarin derivative found in various plant species, particularly in the genus Peucedanum. This compound has garnered significant attention due to its potential therapeutic properties, especially in the context of neurodegenerative diseases such as Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Peucedanocoumarin III involves several key steps. Initially, umbelliferone is treated with an acetal, followed by cyclization under thermal conditions to produce seselin. The alkene in seselin is then subjected to m-chloroperbenzoic acid (m-CPBA) epoxidation, yielding a racemic epoxide. This epoxide is subsequently transformed into a trans-diol through acidic hydrolysis .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route described above can be scaled up for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Peucedanocoumarin III undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as m-CPBA.

Reduction: Although less common, reduction reactions can be performed under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: m-CPBA is commonly used for epoxidation reactions.

Hydrolysis: Acidic conditions are employed to convert epoxides to diols.

Major Products: The major products formed from these reactions include epoxides and diols, which are intermediates in the synthesis of this compound .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

PCIII exhibits unique biochemical properties that make it a candidate for therapeutic intervention in neurodegenerative diseases. Key aspects include:

- Disaggregation of β-sheet Structures : PCIII has demonstrated the ability to disaggregate β-sheet aggregates, including α-synuclein fibrils, which are implicated in the pathology of PD. This property is vital for preventing the formation of toxic aggregates that lead to neuronal dysfunction .

- Neuroprotective Effects : In various animal models, PCIII has shown protective effects against dopaminergic neuron loss. Studies indicate that treatment with PCIII can significantly reduce Lewy-like inclusions and prevent cell toxicity induced by β-sheet aggregates .

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Disaggregation Capability | Disaggregates β-sheet structures, including α-synuclein fibrils |

| Neuroprotection | Prevents dopaminergic neuron loss in PD models |

| Tissue Distribution | Substantial brain penetration observed following administration |

| Dose-Response Relationship | Efficacy observed at doses as low as 1 mg/kg/day |

2.1. Animal Model Studies

Research has extensively evaluated the efficacy of PCIII in animal models of PD. Key findings include:

- 6-Hydroxydopamine (6-OHDA) Model : In this model, administration of PCIII at a dosage of 1 mg/kg/day significantly suppressed the formation of α-synuclein aggregates and protected against dopaminergic neuron loss. The compound also showed no adverse effects on motor functions even at higher doses (10 mg/kg/day) .

- Mechanism Insights : PCIII's neuroprotective effects are attributed to its ability to disrupt α-synuclein aggregation and facilitate the clearance of toxic aggregates through proteasomal pathways .

Table 2: Summary of Animal Model Findings

Synthetic Production and Pharmacokinetics

The synthesis of PCIII has been optimized to ensure consistent quality for research and therapeutic use. A recent study developed a protocol for large-scale organic synthesis, achieving high purity levels necessary for biological evaluation .

- Pharmacokinetics : Following administration, PCIII demonstrated favorable pharmacokinetic properties, including effective tissue distribution with significant brain penetration, which is crucial for its therapeutic efficacy in neurodegenerative diseases .

Case Studies and Future Directions

Several studies have highlighted the translational potential of PCIII as a therapeutic agent for PD:

- A study demonstrated that synthetic PCIII could effectively prevent α-synuclein-induced toxicity in vitro and in vivo, suggesting its promise as a disease-modifying therapy .

- Ongoing research is focusing on optimizing derivatives of PCIII to enhance its pharmacological properties and therapeutic index further.

Mécanisme D'action

Peucedanocoumarin III exerts its effects primarily through the disaggregation of β-sheet aggregate structures, including α-synuclein fibrils. This disaggregation helps prevent the formation of toxic aggregates that are characteristic of neurodegenerative diseases such as Parkinson’s disease. The compound’s ability to penetrate the blood-brain barrier and distribute to various tissues, including the brain, enhances its therapeutic potential .

Comparaison Avec Des Composés Similaires

- Peucedanocoumarin I

- Peucedanocoumarin II

- Peucedanocoumarin IV

Comparison: Peucedanocoumarin III is unique among its analogs due to its strong anti-aggregate activity and neuroprotective properties. While Peucedanocoumarin IV also exhibits anti-aggregate activity, this compound has shown a higher therapeutic index and greater efficacy in disaggregating α-synuclein fibrils .

Activité Biologique

Peucedanocoumarin III (PCIII) is a bioactive compound derived from the Peucedanum species, particularly noted for its potential therapeutic applications in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PCIII has been shown to exhibit significant neuroprotective properties, primarily through its ability to inhibit the aggregation of misfolded proteins associated with neurodegenerative disorders such as Parkinson's disease (PD) and Huntington's disease. The compound acts by enhancing the clearance of α-synuclein and mutant huntingtin aggregates, which are implicated in neuronal toxicity and cell death.

- Inhibition of α-Synuclein Aggregation : PCIII prevents the formation of α-synuclein aggregates, which are characteristic of PD. Studies indicate that PCIII can disaggregate pre-formed α-synuclein fibrils, thereby protecting dopaminergic neurons from degeneration .

- Reduction of Huntington Protein Aggregates : In models of Huntington's disease, PCIII has demonstrated the ability to suppress mutant huntingtin aggregation and associated cytotoxicity, leading to improved cell viability in neuronal cell lines .

Pharmacological Effects

The pharmacological profile of PCIII suggests various beneficial effects:

- Neuroprotective Effects : In vitro studies have shown that PCIII significantly enhances neuronal survival under conditions that typically induce cell death due to protein aggregation .

- Anti-Inflammatory Properties : Some research indicates that PCIII may also possess anti-inflammatory effects, contributing to its overall neuroprotective capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of PCIII, providing insights into its therapeutic potential:

- Study on Parkinson's Disease Models :

- Huntington's Disease Cell Model :

- Pharmacokinetic Profile :

Comparative Analysis of Peucedanocoumarin Compounds

The following table summarizes key biological activities and properties of different peucedanocoumarins, including PCIII:

| Compound | Biological Activity | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| This compound | Neuroprotection against α-synuclein and huntingtin aggregates | Inhibits aggregation; enhances clearance | Parkinson's and Huntington's diseases |

| Peucedanocoumarin IV | Similar to PCIII but with higher synthetic yield | Strong anti-aggregate activity | Potentially more effective than PCIII |

| Other Coumarins | Varies (antitumor, anti-inflammatory) | Depends on specific compound | Diverse therapeutic applications |

Propriétés

IUPAC Name |

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-KNXUDURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.